molecular formula C19H22N2O2 B10965617 N-{4-[acetyl(methyl)amino]phenyl}-2-phenylbutanamide

N-{4-[acetyl(methyl)amino]phenyl}-2-phenylbutanamide

Cat. No.: B10965617
M. Wt: 310.4 g/mol
InChI Key: UYUMYVFDJJDBHM-UHFFFAOYSA-N
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Description

N-{4-[acetyl(methyl)amino]phenyl}-2-phenylbutanamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetyl group, a methylamino group, and a phenylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-phenylbutanamide typically involves multiple steps. One common method includes the acetylation of 4-aminophenyl with acetic anhydride to form N-acetyl-4-aminophenyl. This intermediate is then reacted with methylamine to introduce the methylamino group. The final step involves the coupling of this intermediate with 2-phenylbutanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[acetyl(methyl)amino]phenyl}-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as hydroxide ions or halides in polar solvents.

Major Products Formed

    Oxidation: Formation of N-{4-[acetyl(methyl)amino]phenyl}-2-phenylbutanoic acid.

    Reduction: Formation of N-{4-[methylamino]phenyl}-2-phenylbutanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-2-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-2-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[acetyl(methyl)amino]phenyl}-2-phenylbutanamide is unique due to its specific structural features, such as the combination of an acetyl group, a methylamino group, and a phenylbutanamide backbone. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2-phenylbutanamide

InChI

InChI=1S/C19H22N2O2/c1-4-18(15-8-6-5-7-9-15)19(23)20-16-10-12-17(13-11-16)21(3)14(2)22/h5-13,18H,4H2,1-3H3,(H,20,23)

InChI Key

UYUMYVFDJJDBHM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C

Origin of Product

United States

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